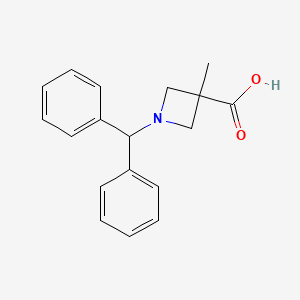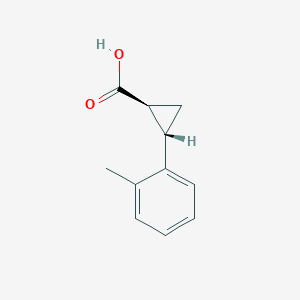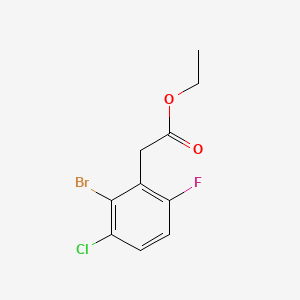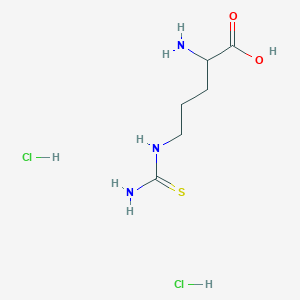
(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside: is a compound with significant potential in the biomedical field. It is a glycoside derivative of rhamnopyranose, a type of sugar molecule. This compound has shown promising pharmacological activities, particularly in the treatment of cancer and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rhamnopyranose are protected using benzyl groups to prevent unwanted reactions.
Introduction of Allyl Group: An allyl group is introduced at the 3-O position using allyl bromide in the presence of a base.
Chloroacetylation: The 2-O position is chloroacetylated using chloroacetyl chloride in the presence of a base.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloroacetyl group can yield a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of glycosylation and carbohydrate metabolism.
Medicine: It has shown potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and carbohydrate metabolism.
Pathways: It modulates signaling pathways related to inflammation and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allyl 2-O-chloroacetyl-3-O-benzyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-acetyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-benzoyl-a-L-rhamnopyranoside
Uniqueness
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C18H23ClO6 |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate |
InChI |
InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3 |
InChI-Schlüssel |
WDNLGWSGAATPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)

![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)

![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)


![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)


![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
